5-Thien-2-yl-2-furaldehyde

カタログ番号 B1276123

CAS番号:

32364-30-0

分子量: 178.21 g/mol

InChIキー: GFBGORCZLXISGL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

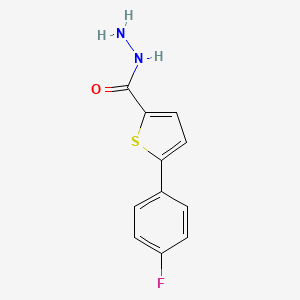

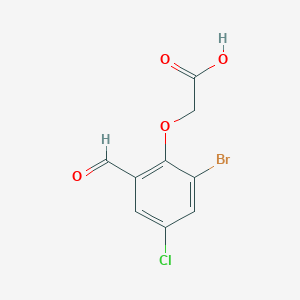

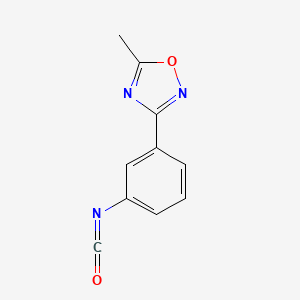

5-Thien-2-yl-2-furaldehyde is an organic compound with the molecular formula C9H6O2S and a molecular weight of 178.21 g/mol . It is an important compound with numerous potential applications in scientific research and industry.

Synthesis Analysis

The synthesis of 5-Thien-2-yl-2-furaldehyde and its derivatives has been reported in several studies . For instance, one study described the synthesis of 5-heteroaromatic-substituted 2’-deoxyuridines from 5-iodo-2’-deoxyuridine using tetraorganotin reagents and palladium complexes as catalyst .Molecular Structure Analysis

The molecular structure of 5-Thien-2-yl-2-furaldehyde includes a thiophene ring attached to a furan ring via a formyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

5-Thien-2-yl-2-furaldehyde can participate in various chemical reactions. For example, it has been used in the synthesis of tetrahydropyrimidinones via the Biginelli reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Thien-2-yl-2-furaldehyde, such as its melting point, boiling point, and density, can be found in chemical databases .科学的研究の応用

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Methods of Application : This involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results or Outcomes : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Scientific Field : Catalysis for Clean Energy and Environmental Sustainability

- Application Summary : Furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars . FUR is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals .

- Methods of Application : FUR is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .

- Results or Outcomes : Furfuryl alcohol (FAL) is one such important product produced from catalytic hydrogenation of FUR . Cannizzaro reaction of FUR further produces furoic acid (FuA) which is an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes .

Furan Platform Chemicals

Furfural and Its Transformation

- Chiral Furans

- Scientific Field : Organic Chemistry

- Application Summary : Chiral furans can be formed from racemates as a result of chiral separations . This is important in the synthesis of enantiopure compounds, which have applications in pharmaceuticals and other areas where stereochemistry is important .

- Methods of Application : One example is the use of regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols .

- Results or Outcomes : All the yields were between 46% and 49% and the enantiomeric excess (ee) between 92% and 97% .

- Furfural

- Scientific Field : Industrial Chemistry

- Application Summary : Furfural is an important chemical derived from biomass and is a key derivative for producing significant nonpetroleum-derived chemicals .

- Methods of Application : Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .

- Results or Outcomes : Furfural is used as a building block to produce a variety of important chemicals. It is also used in the production of resins and as a solvent in petrochemical refining .

将来の方向性

特性

IUPAC Name |

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thien-2-yl-2-furaldehyde | |

CAS RN |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

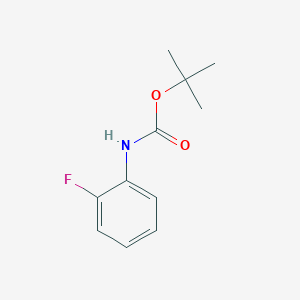

Tert-butyl 2-fluorophenylcarbamate

98968-72-0

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

852180-69-9

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

852296-85-6

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)